9-(6,7-dimethoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is a complex organic compound characterized by its unique structure, which includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(6,7-dimethoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one typically involves multi-step organic reactions. The starting materials often include derivatives of benzodioxole and quinoline. Key steps in the synthesis may involve:
Formation of the benzodioxole moiety: This can be achieved through the methoxylation of catechol derivatives.
Construction of the quinoline core: This step may involve cyclization reactions using appropriate precursors.
Fusion of the dioxolo and furo rings: This is typically achieved through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce tetrahydroquinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple functional groups and fused ring system make it a versatile intermediate in organic synthesis.
Biology and Medicine
In the field of biology and medicine, 9-(6,7-dimethoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure may impart unique characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 9-(6,7-dimethoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,3-benzodioxole: Shares the benzodioxole moiety but lacks the quinoline and furo rings.
Quinoline derivatives: Compounds like quinine or quinidine, which have a simpler quinoline core.
Furoquinoline alkaloids: Naturally occurring compounds with a similar fused ring system.
Uniqueness
What sets 9-(6,7-dimethoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one apart is its intricate structure, combining multiple functional groups and fused rings. This complexity may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H15NO8 |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
8-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,7,9,11(15)-pentaen-6-one |
InChI |
InChI=1S/C21H15NO8/c1-24-18-10(4-15-19(20(18)25-2)30-8-29-15)16-9-3-13-14(28-7-27-13)5-11(9)22-12-6-26-21(23)17(12)16/h3-5H,6-8H2,1-2H3 |
InChI Key |
GJTXYZXHNDNJAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1C3=C4C(=NC5=CC6=C(C=C53)OCO6)COC4=O)OCO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.